An In-depth Technical Guide to 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
An In-depth Technical Guide to 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (CAS Number: 6749-81-1), a methylated pyrimidine derivative. Due to the limited availability of specific data for the hydrochloride salt, this guide synthesizes information from its free base, 1-methylcytosine (CAS Number: 1122-47-0), and established chemical principles. The document covers its chemical identity, physicochemical properties, synthesis, analytical methodologies, applications in biochemical research, and essential safety protocols. This guide is intended to serve as a foundational resource for professionals in chemical research and drug development, enabling a deeper understanding of this compound's characteristics and potential.
Introduction and Chemical Identity
4-Amino-1-methylpyrimidin-2(1H)-one, commonly known as 1-methylcytosine, is a methylated nucleobase analog of cytosine.[1] The hydrochloride salt is utilized to enhance the compound's stability and aqueous solubility, facilitating its use in various experimental settings. While the primary focus of this guide is the hydrochloride salt (CAS 6749-81-1), much of the foundational biochemical and physical data is derived from studies of its free base, 1-methylcytosine (CAS 1122-47-0).[2][3] This compound is of significant interest in the fields of epigenetics and synthetic biology.[1]
Structural Information
-
IUPAC Name: 4-amino-1-methylpyrimidin-2-one hydrochloride[2]
-
Synonyms: 1-Methylcytosine hydrochloride
-
Molecular Formula: C₅H₈ClN₃O
-
Molecular Weight: 161.59 g/mol (hydrochloride salt)
-
Free Base: 1-Methylcytosine (C₅H₇N₃O, MW: 125.13 g/mol )[2][3]
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Physicochemical Properties
The physicochemical properties of the hydrochloride salt are extrapolated from the free base, 1-methylcytosine. The salt form is expected to exhibit higher aqueous solubility and exist as a stable, crystalline solid.
| Property | Value (1-Methylcytosine, unless specified) |
| Appearance | White to off-white crystalline solid (Expected for hydrochloride) |
| Molecular Weight | 125.13 g/mol [2][3] |
| Molecular Formula | C₅H₇N₃O[2][3] |
| Melting Point | Data not available for hydrochloride; Free base decomposes. |
| Solubility | Expected to be soluble in water and lower alcohols.[4] |
| pKa | Data not available. |
| Stability | The hydrochloride salt is expected to be more stable than the free base, particularly in solution. It is also noted to be hygroscopic.[4] |
Synthesis and Purification
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Stage 1: Synthesis of 1-Methylcytosine (Free Base)
A common method for pyrimidine synthesis involves the cyclization of a three-carbon component with a urea or thiourea derivative.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide in methanol.
-
Addition of Reactants: To the stirred solution, add 3-hydroxyacrylonitrile sodium salt and thiourea.
-
Cyclization: Heat the mixture to reflux for 6-10 hours to facilitate the cyclization reaction.
-
Work-up and Hydrolysis: After cooling, evaporate the methanol. Add water and concentrated hydrochloric acid to the residue. This is followed by the addition of hydrogen peroxide and heating to yield the intermediate.
-
Isolation: Adjust the pH to approximately 7.5 with a sodium hydroxide solution to precipitate the 1-methylcytosine.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.
Stage 2: Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.
Experimental Protocol:
-
Dissolution: Dissolve the purified 1-methylcytosine in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol), while stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
Analytical Methodologies
A suite of analytical techniques can be employed for the characterization and quality control of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of the compound.[6][7]
Exemplary HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile. Gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.[8][9] The spectra of the hydrochloride salt will show shifts in the signals corresponding to the protonated sites compared to the free base.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Applications and Biological Relevance
The primary application of 1-methylcytosine is in the field of synthetic biology and genetic research. It is a key component of "hachimoji DNA," an eight-letter synthetic genetic system that expands the four-letter alphabet of natural DNA.[3] In this system, 1-methylcytosine pairs with isoguanine.[3] The hydrochloride salt, with its improved solubility, is likely used in similar applications to facilitate its incorporation into aqueous buffer systems for biochemical assays.
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Safety, Handling, and Storage
While specific safety data for the hydrochloride is limited, the free base is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[2] Similar or potentially more pronounced hazards should be assumed for the hydrochloride salt due to its acidic nature.[4][10][11][12][13]
Hazard Identification
-
GHS Classification (inferred): Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation.[2]
Handling
-
Use in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Avoid generating dust.[12]
-
Wash hands thoroughly after handling.[12]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]
-
The compound is hygroscopic; protect from moisture.[4]
Conclusion
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is a specialized chemical with a primary role in advanced biochemical research, particularly in the expanding field of synthetic genetics. While detailed, specific information on the hydrochloride salt is sparse, a comprehensive understanding can be built by leveraging data from its free base, 1-methylcytosine, and applying fundamental principles of organic and analytical chemistry. This guide provides a solid foundation for researchers and developers working with this compound, from its synthesis and characterization to its application and safe handling.
References
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PubChem. (n.d.). 1-Methylcytosine. National Center for Biotechnology Information. Retrieved from a valid URL.[2]
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Armstrong, K. M., Bermingham, E. N., Bassett, S. A., Treloar, B. P., Roy, N. C., & Barnett, M. P. G. (2011). Global DNA Methylation Measurement by HPLC Using Low Amounts of DNA. Biotechnology Journal, 6(1), 113–117.[6]
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Sigma-Aldrich. (n.d.). 1-Methylcytosine. Retrieved from a valid URL.
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DNAmod. (2020, March 28). 1-methylcytosine. Retrieved from a valid URL.[14]
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Wikipedia. (n.d.). 1-Methylcytosine. Retrieved from a valid URL.[3]
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BenchChem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Retrieved from a valid URL.[10]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine hydrochloride, 98%. Retrieved from a valid URL.[11]
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Kubiura, K., Igarashi, K., & Iinuma, M. (2016). Novel method for the simultaneous identification of methylcytosine and hydroxymethylcytosine at a single base resolution. Nucleic Acids Research, 44(20), e153.[15]
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MilliporeSigma. (2021, June 19). Pyridine hydrochloride - Safety Data Sheet. Retrieved from a valid URL.[12]
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Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. (2024, October 23). Molecules, 29(21), 4897.[16][17]
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ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 2-Hydroxypyrimidine hydrochloride. Retrieved from a valid URL.[13]
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Homodimers of cytosine and 1-methylcytosine. A DFT study of geometry, relative stability and H-NMR shifts in gas-phase and selected solvents. (2014, March 15). Journal of Molecular Modeling, 20(3), 2115.[8]
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Selective Derivatization of Cytosine and Methylcytosine Moieties with 2-Bromoacetophenone for Submicrogram DNA Methylation Analysis by Reversed Phase HPLC with Spectrofluorimetric Detection. (2011, September 9). Analytical Chemistry, 83(20), 7946–7954.[18]
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Nuclear Magnetic Resonance Studies of Methyl Derivatives of Cytosine. (n.d.). Journal of the American Chemical Society.[19]
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SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate.[20]
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An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). BenchChem.[21]
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CymitQuimica. (n.d.). CAS 1122-47-0: 1-methylcytosine. Retrieved from a valid URL.[1]
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MedChemExpress. (n.d.). 1-Methylcytosine. Retrieved from a valid URL.[23]
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Two dimensional structures of cytosine and 1- methylcytosine and... (n.d.). ResearchGate.[24]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020, November 10). Molecules, 25(22), 5283.[25]
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Selective and Sensitive Detection of Methylcytosine by Aerolysin Nanopore under Serum Condition. (2017, November 7). Analytical Chemistry, 89(21), 11685–11689.[26]
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Synthesis and Antimicrobial Activity of Pyrimidine Salts with Chloranilic and Picric Acids. (2025, August 6). ResearchGate.[27]
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Organic Syntheses Procedure. (n.d.).[29]
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Synthesis method of cytosine. (2014, June 25). Google Patents.[5]
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